molecular formula C8H8Br2MgO B13450400 Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide

Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide

Cat. No.: B13450400
M. Wt: 304.26 g/mol
InChI Key: MOMVMKXPUJYAOJ-UHFFFAOYSA-M
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Description

Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is a complex organometallic compound that combines magnesium with a brominated methoxybenzene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide typically involves the reaction of 1-bromo-2-methanidyl-4-methoxybenzene with magnesium in the presence of an appropriate solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium reagent. The general reaction scheme is as follows:

1-bromo-2-methanidyl-4-methoxybenzene+MgThis compound\text{1-bromo-2-methanidyl-4-methoxybenzene} + \text{Mg} \rightarrow \text{this compound} 1-bromo-2-methanidyl-4-methoxybenzene+Mg→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-methoxyphenol, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The bromine atom can be substituted by various nucleophiles, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-methoxybenzene: This compound is similar but lacks the magnesium component, making it less reactive in certain types of reactions.

    4-methoxyphenylmagnesium bromide: This Grignard reagent is similar but has a different substitution pattern on the benzene ring.

Uniqueness

Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is unique due to its specific substitution pattern and the presence of both magnesium and bromine atoms. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications.

Properties

Molecular Formula

C8H8Br2MgO

Molecular Weight

304.26 g/mol

IUPAC Name

magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide

InChI

InChI=1S/C8H8BrO.BrH.Mg/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

MOMVMKXPUJYAOJ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)Br)[CH2-].[Mg+2].[Br-]

Origin of Product

United States

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